molecular formula C16H13BrClN3O3S B10945254 N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide

Cat. No.: B10945254
M. Wt: 442.7 g/mol
InChI Key: BTCCJEOSSKVVAA-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenoxy, pyrazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the bromophenoxy methyl pyrazole intermediate. This can be achieved through the reaction of 4-bromophenol with a suitable methylating agent, followed by the reaction with pyrazole. The final step involves the sulfonation of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromophenoxy and pyrazolyl groups may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenoxy)methyl]-N-{4-nitro-1H-pyrazol-1-yl}benzamide
  • N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide

Uniqueness

N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE is unique due to the presence of both bromophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C16H13BrClN3O3S

Molecular Weight

442.7 g/mol

IUPAC Name

N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C16H13BrClN3O3S/c17-12-1-5-15(6-2-12)24-11-21-10-14(9-19-21)20-25(22,23)16-7-3-13(18)4-8-16/h1-10,20H,11H2

InChI Key

BTCCJEOSSKVVAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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